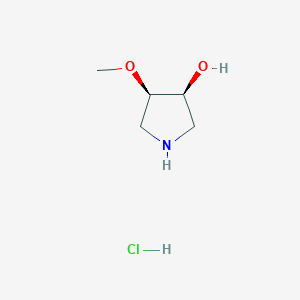

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

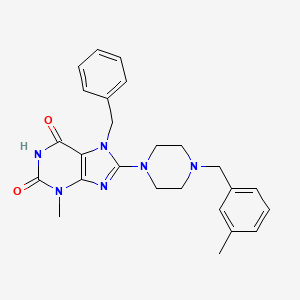

Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The “(3S,4R)” notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. “Methoxy” refers to a functional group consisting of a methyl group bound to an oxygen atom, and “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex and varies depending on the specific compound. It often involves multiple steps and various types of chemical reactions .Molecular Structure Analysis

The molecular structure of a compound like “(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. This can be represented by a molecular formula, which for a similar compound is C5H12ClNO2 .Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would include its molecular weight, solubility, melting point, boiling point, and specific rotation. For a similar compound, the molecular weight is 153.61 .Mécanisme D'action

The mechanism of action of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is not well understood. However, it is believed that this compound acts as a chiral building block that can influence the stereochemistry of the molecules it is incorporated into. This can lead to changes in the biological activity of the molecules.

Biochemical and Physiological Effects

This compound has been shown to have no significant toxicity in animal studies. However, its biochemical and physiological effects are not well understood. It is believed that this compound can influence the stereochemistry of molecules it is incorporated into, which can lead to changes in their biological activity. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride in lab experiments is its chiral nature. This compound can be used as a chiral building block to synthesize molecules with specific stereochemistry. This can be useful in the synthesis of drugs and other bioactive molecules. However, one of the limitations of using this compound is its cost. This compound is a relatively expensive reagent, which can limit its use in large-scale experiments.

Orientations Futures

There are several future directions for the study of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the biochemical and physiological effects of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the use of this compound as a chiral building block in the synthesis of complex molecules should be further explored.

Méthodes De Synthèse

The synthesis of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride can be achieved through several methods. One of the most common methods is the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding ester using sodium borohydride or lithium aluminum hydride. The yield of this compound can be improved by using a chiral catalyst or by optimizing the reaction conditions.

Applications De Recherche Scientifique

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound is used as a chiral building block for the synthesis of drugs such as antiviral agents, antidepressants, and antipsychotics. This compound has also been used as a chiral auxiliary in the asymmetric synthesis of complex molecules. In the agrochemical industry, this compound is used as a chiral building block for the synthesis of herbicides and insecticides. In the field of materials science, this compound is used as a chiral building block for the synthesis of polymers and liquid crystals.

Safety and Hazards

Propriétés

IUPAC Name |

(3S,4R)-4-methoxypyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFNYDVGSRXSM-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@@H]1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)

![2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B2783847.png)

![Tert-butyl 2-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2783850.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)

![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)